

Application Notes and Protocols for PF-06679142 In Vivo Studies

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Compound of Interest

Compound Name: PF-06679142

Cat. No.: B12414679

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **PF-06679142**, a potent and orally active AMP-activated protein kinase (AMPK) activator. The protocols outlined below are based on preclinical studies in rat models, offering a foundational guide for further research into the therapeutic potential of this compound, particularly in the context of metabolic diseases and diabetic nephropathy.

Introduction

PF-06679142 is a small molecule activator of AMPK, a critical cellular energy sensor. Activation of AMPK can modulate various metabolic pathways, making it a promising target for therapeutic intervention in diseases such as type 2 diabetes and non-alcoholic fatty liver disease.^[1] Preclinical studies have demonstrated that **PF-06679142** exhibits desirable pharmacokinetic properties, including robust oral absorption and low plasma clearance in rats.^{[1][2]}

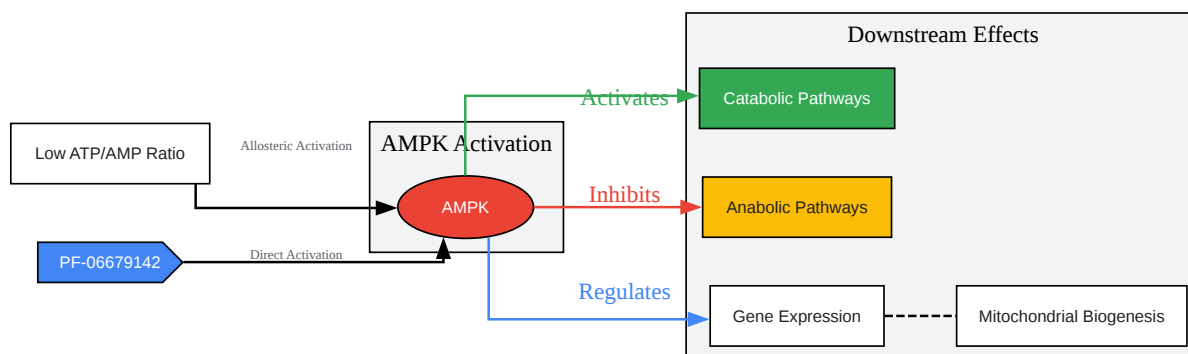
Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of **PF-06679142** in rats, as derived from preclinical investigations.

Parameter	Value	Species	Dosing Route	Reference
EC50 ($\alpha 1\beta 1\gamma 1$ -AMPK)	22 nM	-	In vitro	[3]
Oral Bioavailability	Desirable	Rat	Oral	[1][2]
Plasma Clearance	Low	Rat	-	[1][2]
Renal Clearance	Negligible	Rat	-	[1][2]

Signaling Pathway

PF-06679142 directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Upon activation, AMPK initiates a signaling cascade that promotes catabolic pathways (e.g., fatty acid oxidation and glycolysis) to generate ATP, while simultaneously inhibiting anabolic pathways (e.g., lipogenesis and protein synthesis) to conserve energy. This coordinated regulation helps restore cellular energy balance.



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Caption: **PF-06679142** signaling pathway.

Experimental Protocols

The following are detailed protocols for in vivo studies with **PF-06679142**, based on methodologies employed in rat models.

Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of **PF-06679142** following oral administration in rats.

Materials:

- **PF-06679142**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Male Sprague-Dawley rats (8-10 weeks old)
- Oral gavage needles
- Blood collection supplies (e.g., heparinized tubes)
- Centrifuge
- Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

- **Animal Acclimation:** Acclimate rats to the housing facility for at least 3 days prior to the experiment.
- **Dosing Formulation:** Prepare a homogenous suspension of **PF-06679142** in the chosen vehicle at the desired concentration.
- **Dosing:** Administer a single oral dose of the **PF-06679142** formulation to each rat via oral gavage. A typical dose for initial studies might range from 1 to 10 mg/kg.
- **Blood Sampling:** Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-

dose).

- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Analyze the plasma samples to determine the concentration of **PF-06679142** using a validated analytical method.
- Data Analysis: Calculate pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life.

Efficacy Study in a ZSF1 Rat Model of Diabetic Nephropathy

Objective: To evaluate the therapeutic efficacy of chronic **PF-06679142** administration in a rat model of diabetic nephropathy. The ZSF1 rat is a well-established model for this condition.^{[4][5]}

Materials:

- **PF-06679142**
- Vehicle
- Male ZSF1 obese rats and lean littermates (as controls)
- Metabolic cages for urine collection
- Blood collection supplies
- Kidney tissue collection and preservation supplies
- Analytical kits for measuring urinary albumin excretion, blood glucose, etc.

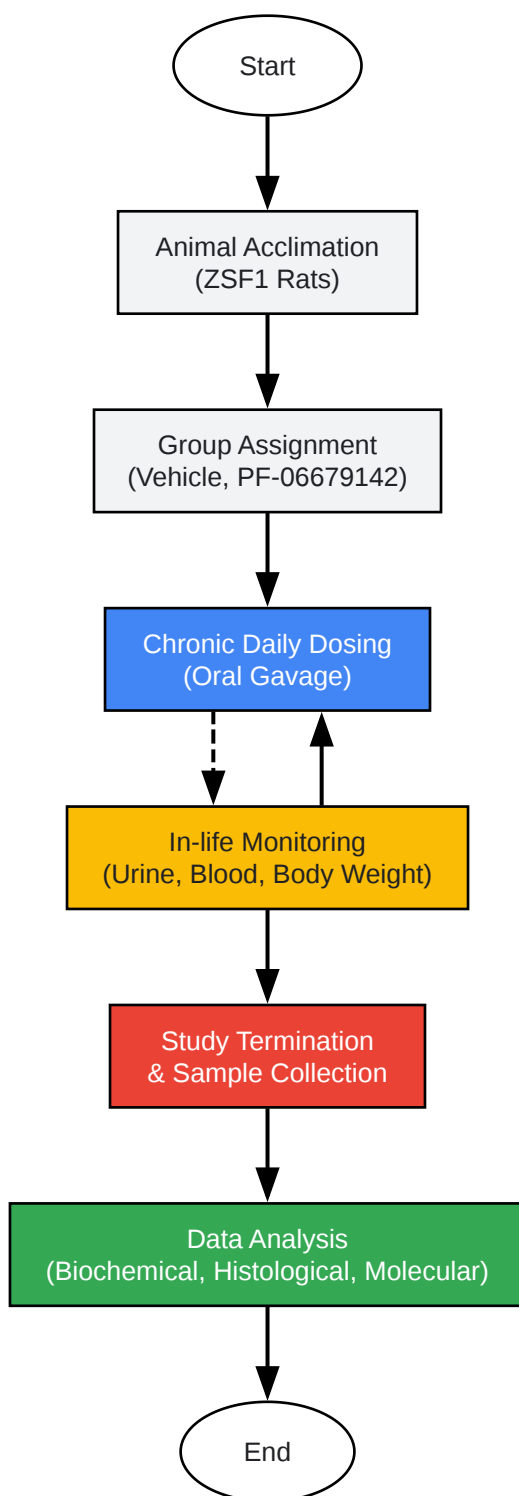
Procedure:

- Animal Model: Utilize male ZSF1 obese rats, which spontaneously develop obesity, insulin resistance, and progressive diabetic nephropathy. Use age-matched lean ZSF1 rats as a control group.

- **Chronic Dosing:** Begin daily oral administration of **PF-06679142** or vehicle to the ZSF1 obese rats at an age when nephropathy is developing (e.g., 8-12 weeks of age). Dosing may continue for several weeks (e.g., 8-12 weeks).
- **Monitoring:**
 - **Urine Analysis:** Collect 24-hour urine samples at regular intervals (e.g., every 2-4 weeks) to measure urinary albumin excretion, a key indicator of kidney damage.
 - **Blood Analysis:** Collect blood samples periodically to monitor blood glucose, lipids, and other relevant biomarkers.
 - **Body Weight and Food/Water Intake:** Monitor these parameters regularly.
- **Terminal Procedures:** At the end of the study, euthanize the animals and collect blood and kidney tissues for further analysis.
- **Tissue Analysis:** Process kidney tissues for histological examination (to assess structural changes) and for molecular analyses (e.g., Western blotting to measure AMPK phosphorylation and downstream targets).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo efficacy study of **PF-06679142**.



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Caption: General workflow for in vivo efficacy studies.

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